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Compound of Interest

Compound Name:
5-Iodo-2-isopropyl-1-methyl-1H-

imidazole

Cat. No.: B1405116 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

characterization of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole and its structural analogs.

Due to the limited availability of public experimental characterization data for 5-Iodo-2-
isopropyl-1-methyl-1H-imidazole, this guide provides a comparative analysis of two

structurally related and commercially available alternatives: 5-Iodo-1-methyl-1H-imidazole and

2-Isopropyl-1H-imidazole. This comparison aims to provide researchers with a valuable

reference for identifying and characterizing similar substituted imidazole compounds.

While a datasheet for 5-Iodo-2-isopropyl-1-methyl-1H-imidazole confirms its commercial

availability and indicates compliance with basic quality control specifications such as ¹H NMR

and HPLC, detailed experimental spectra are not publicly accessible.[1] The following sections

present available characterization data for the selected alternatives, along with standardized

experimental protocols and workflows relevant to their analysis.

Physicochemical Properties
A summary of the key physicochemical properties of the target compound and the selected

alternatives is presented below. These computed properties, sourced from PubChem, offer a

preliminary basis for comparison.
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Property
5-Iodo-2-isopropyl-
1-methyl-1H-
imidazole

5-Iodo-1-methyl-
1H-imidazole

2-Isopropyl-1H-
imidazole

Molecular Formula C₇H₁₁IN₂ C₄H₅IN₂[2] C₆H₁₀N₂[3]

Molecular Weight 250.08 g/mol [1] 208.00 g/mol [2] 110.16 g/mol [3]

XLogP3 Not Available 0.7[2] 1.2[3]

Hydrogen Bond Donor

Count
0 0[2] 1[3]

Hydrogen Bond

Acceptor Count
2 1[2] 1[3]

Appearance Off-white solid[1] Not Specified
White to yellowish

crystals

Spectroscopic Characterization Data
Spectroscopic data is crucial for the unambiguous identification and purity assessment of

chemical compounds. Below is a comparison of the available spectral data for the alternative

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR spectra for 5-Iodo-1-methyl-1H-imidazole and 2-Isopropyl-1H-

imidazole are referenced in databases like NMRShiftDB and commercial supplier

documentation, publicly available, detailed peak lists are scarce.[2][3] The following tables are

presented as a template for researchers to populate with their own experimental data.

¹H NMR Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

5-Iodo-1-methyl-

1H-imidazole

Data not

available

2-Isopropyl-1H-

imidazole

Data not

available

¹³C NMR Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm

5-Iodo-1-methyl-1H-imidazole Data not available

2-Isopropyl-1H-imidazole Data not available

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound,

confirming its molecular weight and fragmentation pattern.

Compound Ionization Method [M+H]⁺ (m/z)
Key Fragmentation
Peaks (m/z)

5-Iodo-1-methyl-1H-

imidazole
Data not available Expected: 208.96 Data not available

2-Isopropyl-1H-

imidazole
Electron Ionization 111.09 110, 95, 68, 41[1]

Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying characterization

data. The following are generalized procedures for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Imidazole compound (~5-10 mg)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes

NMR spectrometer (e.g., 400 MHz)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Accurately weigh 5-10 mg of the imidazole compound and dissolve it in approximately 0.6-

0.7 mL of the chosen deuterated solvent in a clean, dry vial.

Add a small amount of TMS to the solution to serve as an internal reference (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the ¹H NMR spectrum, typically using a single-pulse experiment. Standard

parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A

longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically

required due to the lower natural abundance of ¹³C.

Process the acquired data (Fourier transformation, phase correction, and baseline

correction) using the spectrometer's software.

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts of all signals in

both spectra with respect to the TMS reference.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

Imidazole compound (~1 mg)

Volatile solvent (e.g., methanol, acetonitrile)

Mass spectrometer (e.g., with ESI or EI source)

Procedure (Electrospray Ionization - ESI):

Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable volatile

solvent.

Introduce the sample into the ESI source of the mass spectrometer via direct infusion or

through a liquid chromatography system.

Set the ESI source parameters, including capillary voltage, cone voltage, and desolvation

gas flow and temperature, to optimal values for the compound.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to induce

fragmentation and obtain structural information.

Analyze the resulting spectrum to determine the mass of the molecular ion and identify

characteristic fragment ions.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a

novel substituted imidazole.
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Caption: Workflow for Synthesis and Characterization.

Logical Relationship of Spectroscopic Data
The interpretation of spectroscopic data relies on the logical connection between different

analytical techniques to build a cohesive structural picture of the molecule.
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Proposed Structure
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Caption: Interrelation of Spectroscopic Data for Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Analysis of Substituted Imidazoles for
Research and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1405116#characterization-data-for-5-iodo-2-
isopropyl-1-methyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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